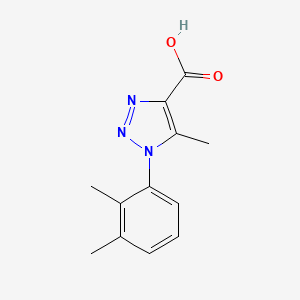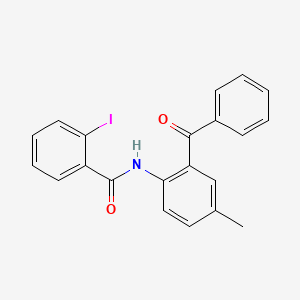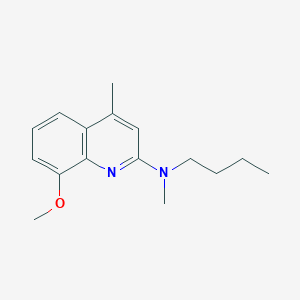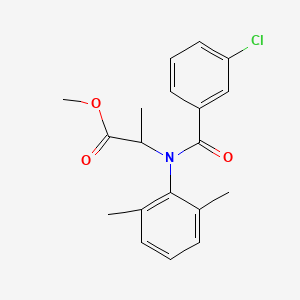![molecular formula C22H25N3O B5218644 3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole, commonly known as OPB-9195, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the indole family and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of OPB-9195 is not fully understood. However, it is known to bind to the sigma-1 receptor and modulate its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and apoptosis. OPB-9195 has been shown to activate the sigma-1 receptor and modulate its downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, leading to the regulation of various cellular processes, including neurotransmitter release, gene expression, and apoptosis. OPB-9195 has also been shown to modulate lipid metabolism, leading to the regulation of cellular energy production and membrane fluidity. Additionally, OPB-9195 has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
OPB-9195 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has a high affinity for the sigma-1 receptor, making it a potential candidate for the study of sigma-1 receptor-mediated processes. However, there are also some limitations to the use of OPB-9195 in lab experiments. It has been found to have poor solubility in water, making it difficult to use in aqueous solutions. Additionally, its effects on other cellular processes and receptors are not fully understood, making it difficult to interpret its effects on cellular function.
Orientations Futures
There are several future directions for the study of OPB-9195. One potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. OPB-9195 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of these diseases. Another potential direction is the study of its effects on cancer. OPB-9195 has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer. Additionally, the development of more water-soluble derivatives of OPB-9195 could lead to its increased use in aqueous solutions and in vivo studies.
Conclusion:
In conclusion, OPB-9195 is a synthetic compound that has gained significant attention due to its potential applications in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to modulate various cellular processes, leading to various biochemical and physiological effects. OPB-9195 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of OPB-9195, including its potential applications in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
OPB-9195 can be synthesized using various methods, including the reaction of indole-3-acetic acid with 4-phenylpiperazine and subsequent reaction with butyryl chloride. Another method involves the reaction of indole-3-acetic acid with 4-phenylpiperazine and butyric anhydride. Both methods result in the formation of OPB-9195 with a yield of around 60-70%.
Applications De Recherche Scientifique
OPB-9195 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which has been implicated in various physiological and pathological processes, including pain perception, neurodegenerative diseases, and cancer. OPB-9195 has been shown to modulate the activity of the sigma-1 receptor, leading to the activation of various downstream signaling pathways.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXNDDHDNEYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)


![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)